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Introduction
MICROCEL® MC-12 is a grade of microcrystalline cellulose (MCC) with an intermediate

particle size, positioned between MICROCEL® MC-102 and MICROCEL® MC-200.[1] It is

characterized by its excellent flowability and compressibility, making it a highly suitable

excipient for direct compression tablet manufacturing.[1][2][3] Its primary applications include

enhancing the flow of formulations with poorly flowing active pharmaceutical ingredients (APIs)

and reducing weight variation in tablets and capsules.[1] The recommended usage levels of

MICROCEL® MC-12 range from 10% to 90%.[1]

This application note provides a detailed experimental design for utilizing MICROCEL® MC-12

in tablet formulation, with a focus on the direct compression method. It outlines the protocols for

tablet manufacturing and for evaluating key tablet quality attributes, including hardness,

friability, disintegration time, and dissolution rate. The objective is to guide the user in

systematically evaluating the impact of MICROCEL® MC-12 concentration on these critical

parameters to achieve a robust and optimized tablet formulation.

Materials and Equipment
Materials:

Active Pharmaceutical Ingredient (API)
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MICROCEL® MC-12 (Roquette)

Lactose Monohydrate (as a filler)

Croscarmellose Sodium (as a superdisintegrant)

Magnesium Stearate (as a lubricant)

Purified Water

Reagents for API assay

Equipment:

V-blender or other suitable powder blender

Rotary tablet press

Tablet hardness tester

Friability tester

Disintegration tester

Dissolution testing apparatus (USP Apparatus 2 - Paddle)

UV-Vis Spectrophotometer or HPLC for API quantification

Analytical balance

Sieves

Experimental Design
To evaluate the effect of MICROCEL® MC-12 on tablet properties, a systematic study is

proposed where the concentration of MICROCEL® MC-12 is varied while keeping the

concentrations of other excipients and the API constant. The following formulations are

suggested for a model tablet with a target weight of 500 mg.
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Table 1: Tablet Formulations with Varying MICROCEL® MC-12 Concentrations

Ingredient Function
Formulation 1
(mg/tablet)

Formulation 2
(mg/tablet)

Formulation 3
(mg/tablet)

API Active 100 100 100

MICROCEL®

MC-12
Filler/Binder 50 (10%) 100 (20%) 150 (30%)

Lactose

Monohydrate
Filler 325 275 225

Croscarmellose

Sodium

Superdisintegran

t
20 20 20

Magnesium

Stearate
Lubricant 5 5 5

Total Weight 500 500 500

Experimental Protocols
Tablet Manufacturing by Direct Compression
The direct compression process is a straightforward and efficient method for tablet production.

Protocol:

Sieving: Pass the API, MICROCEL® MC-12, Lactose Monohydrate, and Croscarmellose

Sodium through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and

remove any lumps.

Blending (Premix): Add the sieved API, MICROCEL® MC-12, Lactose Monohydrate, and

Croscarmellose Sodium to a V-blender.

Mixing: Blend the mixture for 15 minutes to achieve a homogenous powder blend.

Lubrication: Sieve the Magnesium Stearate through a finer sieve (e.g., #60 mesh) and add it

to the V-blender.
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Final Blending: Blend for an additional 3-5 minutes. Avoid over-blending as it can negatively

impact tablet hardness and dissolution.

Compression: Compress the final blend into tablets using a rotary tablet press fitted with

appropriate tooling to achieve the target tablet weight of 500 mg. The compression force

should be adjusted to achieve a target tablet hardness (e.g., 80-120 N).

Experimental Workflow for Direct Compression

Preparation

Blending

Compression

Quality Control

Sieving of API and Excipients

Premixing of API and Excipients (15 min)

Addition of Lubricant

Final Blending (3-5 min)

Tablet Compression

In-Process and Final Product Testing
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Caption: Workflow for Direct Compression Tablet Manufacturing.

Tablet Quality Control Testing
This test determines the force required to cause a tablet to fracture.[4]

Protocol (based on USP <1217>):

Place a single tablet between the platens of a tablet hardness tester.

Ensure the tablet is positioned consistently for each measurement.

Start the tester, which applies a diametrical compressive force to the tablet.

Record the force (in Newtons, N) at which the tablet breaks.

Repeat the test for a statistically relevant number of tablets (e.g., n=10) from each

formulation batch.

Calculate the average hardness and standard deviation.

This test assesses the ability of uncoated tablets to withstand mechanical stress during

handling, packaging, and transportation.[5]

Protocol (based on USP <1216>):

For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as

close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.

[6]

Carefully de-dust the tablets.

Accurately weigh the tablet sample (W_initial).

Place the tablets in the friability tester drum.

Rotate the drum 100 times at a speed of 25 ± 1 rpm.[6]
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Remove the tablets from the drum and carefully de-dust them again.

Accurately weigh the tablets (W_final).

Calculate the percentage of weight loss using the following formula: Friability (%) =

[(W_initial - W_final) / W_initial] x 100

A maximum mean weight loss of not more than 1.0% is generally considered acceptable for

most products.[6]

This test determines the time it takes for a tablet to break down into smaller particles when

immersed in a liquid medium.[7]

Protocol (based on USP <701>):

The apparatus consists of a basket-rack assembly with six tubes, which is raised and

lowered in a 1000-mL beaker containing the immersion fluid.[8]

For standard uncoated tablets, use purified water as the immersion fluid, maintained at 37 ±

2°C.[8]

Place one tablet in each of the six tubes of the basket.

Operate the apparatus, observing the tablets.

Complete disintegration is defined as the state in which any residue of the unit, except for

fragments of insoluble coating, is a soft mass with no palpably firm core.[8]

Record the time required for all six tablets to disintegrate. For most immediate-release

tablets, disintegration should occur within 30 minutes.[7]

This test measures the rate and extent to which the API is released from the tablet and

dissolves in a liquid medium.

Protocol (based on USP <711>):

Apparatus: Use USP Apparatus 2 (Paddle Apparatus).
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Dissolution Medium: Use a suitable medium as specified in the relevant monograph or a

discriminating medium developed during formulation, typically 900 mL of a buffered solution

(e.g., pH 1.2, 4.5, or 6.8) maintained at 37 ± 0.5°C.[9]

Procedure: a. Place the specified volume of dissolution medium in each vessel and allow it

to equilibrate to the correct temperature. b. Place one tablet in each vessel, ensuring it sinks

to the bottom before starting the paddle rotation. c. Operate the apparatus at a specified

speed (e.g., 50 or 75 rpm). d. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60

minutes), withdraw a sample of the dissolution medium. e. Filter the samples promptly. f.

Analyze the filtered samples for the concentration of the dissolved API using a validated

analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Analysis: Plot the percentage of API dissolved against time to generate a dissolution

profile.

Logical Relationship of Tablet Quality Attributes

Formulation & Process Parameters Primary Physical Attributes In-Vitro Performance

MICROCEL® MC-12 Conc.

Hardness

Compression Force

Friability

Disintegration Time Dissolution Rate

Click to download full resolution via product page

Caption: Interplay of Formulation Variables and Tablet Quality.

Data Presentation and Expected Results
The quantitative data obtained from the experiments should be summarized in tables for clear

comparison.

Table 2: Expected Impact of MICROCEL® MC-12 Concentration on Tablet Properties
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Formulation
MICROCEL
® MC-12
Conc. (%)

Avg.
Hardness
(N)

Friability
(%)

Disintegrati
on Time
(min)

% API
Dissolved
at 30 min

1 10 85 ± 5 < 0.8 ~ 4-6 > 85%

2 20 100 ± 5 < 0.6 ~ 2-4 > 85%

3 30 115 ± 5 < 0.5 < 2 > 85%

Note: The values in Table 2 are illustrative and will vary depending on the specific API, other

excipients, and processing parameters.

Interpretation of Results:

Hardness: It is expected that as the concentration of MICROCEL® MC-12 increases, the

tablet hardness will also increase due to its excellent compressibility and binding properties.

[10]

Friability: An increase in tablet hardness generally leads to a decrease in friability. Therefore,

formulations with higher concentrations of MICROCEL® MC-12 are expected to exhibit lower

friability values.

Disintegration Time: MICROCEL® MC-12 also acts as a disintegrant.[11] Increasing its

concentration is expected to decrease the disintegration time.[10]

Dissolution: A faster disintegration time generally leads to a faster dissolution rate. All

formulations should ideally meet the dissolution criteria for immediate-release tablets

(typically >80% dissolved in 30-60 minutes).

Conclusion
This application note provides a comprehensive framework for the experimental design of

tablet formulations using MICROCEL® MC-12. By systematically varying the concentration of

MICROCEL® MC-12 and evaluating the resulting tablet properties using standardized

protocols, researchers can effectively optimize their formulations to achieve the desired quality

attributes of hardness, friability, disintegration, and dissolution. The excellent flowability and
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compressibility of MICROCEL® MC-12 make it a versatile excipient for developing robust direct

compression tablet formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15567640?utm_src=pdf-custom-synthesis
https://www.stobec.com/en/product/8894-microcel-mc-12/
https://www.roquette.com/innovation-hub/pharma/product-profile-pages/microcel-mc-12-microcrystalline-cellulose
https://www.roquette.com/pharma-and-nutraceuticals-microcrystalline-cellulose
https://www.packqc.com/id/standard/usp-1217/
https://www.torontech.com/articles/friability-test-in-the-pharmaceutical-industry/
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/g06_pf_ira_32_2_2006.pdf
https://www.torontech.com/articles/disintegration-test-usp/
https://www.usp.org/sites/default/files/usp/document/harmonization/gen-chapter/april-2019-m99460.pdf
http://www.uspbpep.com/usp29/v29240/usp29nf24s0_c711.html
https://pubmed.ncbi.nlm.nih.gov/30903317/
https://pubmed.ncbi.nlm.nih.gov/30903317/
https://www.pharmaexcipients.com/product/microcel-mc-12/
https://www.benchchem.com/product/b15567640#experimental-design-for-tablet-formulation-using-microcel-mc-12
https://www.benchchem.com/product/b15567640#experimental-design-for-tablet-formulation-using-microcel-mc-12
https://www.benchchem.com/product/b15567640#experimental-design-for-tablet-formulation-using-microcel-mc-12
https://www.benchchem.com/product/b15567640#experimental-design-for-tablet-formulation-using-microcel-mc-12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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